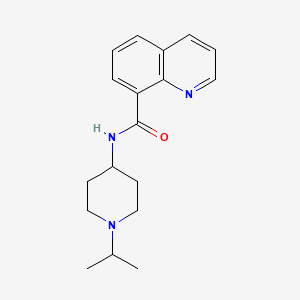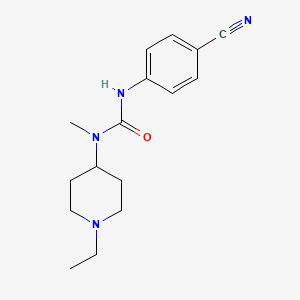
N-cyclopropyl-3-phenylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-phenylfuran-2-carboxamide is a chemical compound that has attracted attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. In
Wirkmechanismus
The mechanism of action of N-cyclopropyl-3-phenylfuran-2-carboxamide involves the inhibition of specific enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, N-cyclopropyl-3-phenylfuran-2-carboxamide has been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-3-phenylfuran-2-carboxamide can have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, N-cyclopropyl-3-phenylfuran-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-3-phenylfuran-2-carboxamide is its potential as a therapeutic agent for various diseases. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of N-cyclopropyl-3-phenylfuran-2-carboxamide is its limited solubility in water, which can make it difficult to administer in certain forms.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopropyl-3-phenylfuran-2-carboxamide. One direction is the exploration of its potential as a therapeutic agent for other diseases, such as diabetes and Alzheimer's disease. Another direction is the development of novel formulations of N-cyclopropyl-3-phenylfuran-2-carboxamide that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Synthesemethoden
The synthesis of N-cyclopropyl-3-phenylfuran-2-carboxamide involves a multi-step process that begins with the reaction of cyclopropyl bromide with lithium diisopropylamide. The resulting cyclopropyllithium is then reacted with 3-phenylfuran-2-carboxylic acid to produce N-cyclopropyl-3-phenylfuran-2-carboxylic acid. This acid is then converted to the amide form using a coupling agent such as N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-phenylfuran-2-carboxamide has been studied for its potential use in the treatment of cancer and inflammation. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells. In addition, N-cyclopropyl-3-phenylfuran-2-carboxamide has been shown to have potential as a therapeutic agent for other diseases, including diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(15-11-6-7-11)13-12(8-9-17-13)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSPNAPZNZLRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-phenylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)

![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)







![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)

